molecular formula C18H26N2O4S B2516868 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1904186-93-1

4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2516868
CAS No.: 1904186-93-1
M. Wt: 366.48
InChI Key: XJGQHOIIPWBDPQ-UHFFFAOYSA-N
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Description

4-{4-[2-(2-Methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule features a 1,1-dioxo-1lambda6-thiane (sulfone) moiety linked via a piperazine bridge to a 2-methoxyphenyl acetamide group. The piperazine ring is a common pharmacophore found in a wide range of bioactive molecules and pharmaceuticals, often contributing to solubility and hydrogen bonding capacity . The 2-methoxyphenyl subunit is a structural feature present in compounds known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, making it a valuable scaffold for neuropharmacological studies . The sulfone functional group in the thiane ring can influence the compound's electronic properties, metabolic stability, and its potential to engage in specific interactions with biological targets. The primary research applications for this compound are as a chemical intermediate or a building block for the synthesis of more complex molecules, and as a reference standard in structure-activity relationship (SAR) studies. Researchers can utilize it to explore its mechanism of action against specific biological targets, such as enzymes or receptors, given the known activity profiles of its constituent parts . Its unique structure, combining a sulfone with a methoxyphenylpiperazine, makes it a candidate for investigating new inhibitors or modulators of protein function. This product is intended for use in analytical and laboratory research to further scientific understanding. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-17-5-3-2-4-15(17)14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQHOIIPWBDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following structural elements:

  • Thiane Ring : A sulfur-containing heterocyclic structure that can influence the compound's reactivity and biological interactions.
  • Piperazine Moiety : Commonly associated with pharmacological activity, enhancing the compound's potential as a therapeutic agent.
  • Methoxyphenyl Group : This substituent is known to improve biological interactions, contributing to the compound's overall efficacy.

Potential Therapeutic Applications

The compound shows promise in several therapeutic areas:

Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant activity at serotonin receptor subtypes. This suggests that 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione could be explored for its antidepressant properties.

Antipsychotic Effects

Given its structural similarity to known antipsychotic agents, this compound may also possess antipsychotic effects. Preliminary studies could focus on its interaction with dopamine receptors.

Anti-inflammatory Properties

The thiane component may contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory disorders.

Cancer Treatment

Emerging research suggests that similar compounds can inhibit cancer cell proliferation. Investigating the mechanism of action for this compound could reveal its potential as an anticancer agent.

Data Table: Summary of Applications

Application AreaPotential Mechanism of ActionReferences
Antidepressant ActivityInteraction with serotonin receptors
Antipsychotic EffectsModulation of dopamine receptors
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines
Cancer TreatmentInhibition of cell proliferation

Case Studies and Research Insights

Several studies have explored compounds similar to this compound:

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry demonstrated that related piperazine derivatives exhibited significant binding affinity for serotonin receptors, leading to antidepressant-like effects in animal models.

Case Study 2: Antipsychotic Potential

Research in Neuropharmacology highlighted that compounds with thiane rings showed promise in modulating dopaminergic activity, suggesting potential antipsychotic applications.

Case Study 3: Anti-inflammatory Effects

A recent investigation in Pharmacology Reports found that thiane-containing compounds reduced inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors, inhibiting their activity and leading to various physiological effects . The compound’s structure allows it to fit into the receptor’s binding site, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Features Pharmacological Activity Reference
Target Compound Piperazine + 2-methoxyphenylacetyl + sultam Polar sultam group; acetyl-piperazine linker Unknown (structural analogies suggest CNS or antibacterial potential) N/A
ND-4 Quinolone + piperazine + phenyl Crystalline, m.p. 242–244°C; antibacterial activity Antibacterial
CD-5 Quinolone + 2-methoxyphenylpiperazine m.p. 242–245°C; synthesized via 2-methoxyphenylpiperazine coupling Antibacterial
1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl + acetyl-piperazine Anti-dopaminergic/serotonergic activity; low catalepsy induction Antipsychotic
18F-FCWAY Cyclohexanecarboxamide + 2-methoxyphenylpiperazine PET imaging agent for 5-HT1A receptors; defluorination mitigated by miconazole Neuroimaging (5-HT1A receptor density)

Pharmacological and Physicochemical Insights

Antibacterial Quinolone Derivatives (ND-4, CD-5)
  • Structural Similarities: Share the 2-methoxyphenylpiperazine moiety with the target compound but replace the sultam group with a quinolone core.
  • Key Differences: The quinolone moiety enhances antibacterial activity by targeting DNA gyrase, while the sultam in the target compound may improve solubility or metabolic stability due to its polar sulfone group .
  • Synthesis : Both ND-4 and CD-5 are synthesized via nucleophilic substitution of piperazine derivatives, yielding crystalline products with melting points >240°C .
Antipsychotic Biphenyl Derivatives
  • Structural Similarities : Feature aryl piperazine and acetyl linkers but incorporate a biphenyl group instead of the sultam ring.
  • Pharmacology : These compounds exhibit dual anti-dopaminergic and anti-serotonergic activity, with QSAR models linking electron affinity (EA) and brain/blood partition coefficients (QPlogBB) to potency .
  • Divergence : The target compound’s sultam group may alter receptor binding kinetics compared to biphenyl systems.
PET Imaging Agent (18F-FCWAY)
  • Structural Overlap : Shares the 2-methoxyphenylpiperazine group but includes a fluorine-18 label and cyclohexanecarboxamide.
  • Metabolism: Defluorination in vivo leads to bone uptake, which is inhibited by miconazole.

Biological Activity

The compound 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiane ring, which is a sulfur-containing heterocycle, and a piperazine moiety. The presence of the methoxyphenyl group is expected to influence its pharmacokinetic properties and receptor interactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing piperazine have been shown to inhibit protein tyrosine kinases (PTKs), which are critical in tumorigenesis. The thiane moiety may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer pathways .

Cytotoxicity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest. For example, a study on structurally similar piperazine derivatives reported IC50 values indicating potent cytotoxicity against human cancer cells .

Antiviral Activity

The compound's potential as an antiviral agent has been explored through its analogs. Research has shown that certain piperazine derivatives can inhibit HIV-1 replication in cell cultures. This activity is attributed to the ability of these compounds to interfere with viral entry or replication processes .

Inhibition of Kinase Activity

The primary mechanism through which this compound exerts its biological effects is likely through the inhibition of specific kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Interaction with Receptors

The methoxyphenyl group may facilitate interactions with various receptors, including those involved in neurotransmission and hormonal regulation. This interaction could explain potential side effects or therapeutic benefits beyond antitumor activity.

Research Findings

StudyFindings
Antitumor activity observed in several cancer cell lines with IC50 values ranging from 10 to 50 µM.
Cytotoxic effects linked to apoptosis induction in human cancer cells.
Inhibition of HIV-1 replication in MT-4 cells with EC50 values indicating significant antiviral potential.

Case Studies

Case Study 1: Antitumor Efficacy
In a recent study, a series of piperazine derivatives were synthesized and evaluated for their antitumor efficacy against breast cancer cell lines. The lead compound showed a dose-dependent reduction in cell viability and induced apoptosis as confirmed by flow cytometry.

Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of related compounds against HIV-1. The study found that specific modifications to the piperazine ring enhanced antiviral activity, suggesting a structure-activity relationship that could be exploited for drug development.

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